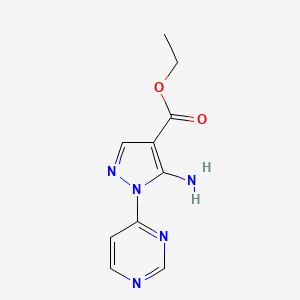

Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-14-15(9(7)11)8-3-4-12-6-13-8/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFQWBXQVVHKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The starting material, often a substituted hydrazine, reacts with an appropriate β-keto ester under acidic or basic conditions to form the pyrazole ring.

Introduction of the Pyrimidine Ring: The pyrazole derivative is then subjected to a cyclization reaction with a suitable pyrimidine precursor, such as a nitrile or an amidine, under reflux conditions in ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases. This inhibition disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes, preventing the enzymes from catalyzing their normal reactions.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Aryl vs. Heteroaryl: The pyrimidin-4-yl group in the target compound introduces nitrogen atoms into the aromatic system, enhancing hydrogen-bonding capacity and π-stacking interactions compared to phenyl derivatives (e.g., 4-bromophenyl or 4-fluorophenyl) . Steric Considerations: Bulky substituents, such as the fused thienopyrimidine group in , may hinder binding in enzyme active sites compared to smaller groups like methoxy or methyl.

Biological Activity :

- The compound in (ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate) demonstrated 70% inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD), highlighting the impact of substituents on enzyme inhibition. The pyrimidinyl group in the target compound may similarly enhance interactions with kinase ATP-binding pockets .

- Halogenated analogs (e.g., 4-bromo or 3-chloro) are often intermediates in antineoplastic agents, leveraging halogen bonds for target engagement .

Physical Properties: Melting points vary significantly; the 4-fluorophenyl derivative (153–154°C) has a defined mp, while others lack reported data. Molecular weights range from 189.60 g/mol (chloro derivative ) to 343.41 g/mol (thienopyrimidine analog ), influencing solubility and bioavailability.

Biological Activity

Ethyl 5-amino-1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, drawing on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11N5O

- Molecular Weight : 211.23 g/mol

- CAS Number : 91129-95-2

The compound features a pyrazole ring fused with a pyrimidine moiety, contributing to its unique pharmacological profile.

This compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. It has been studied for its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a significant target in cancer therapy .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, possess notable anti-inflammatory effects. For instance, studies have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. The selectivity index for COX-2 inhibition has been reported to be significant, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit CDK2 can lead to cell cycle arrest in cancer cells, promoting apoptosis. In vitro assays have reported IC50 values indicating potent activity against various cancer cell lines .

Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted on various pyrazole derivatives revealed that this compound exhibited significant anti-inflammatory activity in carrageenan-induced paw edema models. The compound showed a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs such as celecoxib .

Case Study 2: Anticancer Activity

In a series of experiments evaluating the anticancer potential of this compound, researchers found that it effectively inhibited the proliferation of human cancer cell lines. The mechanism was attributed to its ability to induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or one-pot reactions. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux to form pyrazole intermediates, followed by hydrolysis (e.g., using NaOH/ethanol) to yield the carboxylate .

- One-Pot Synthesis : Combining 3-hydrazineylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropionate in acetonitrile under reflux, achieving high yields (75–85%) without intermediate isolation .

- Key Step : Hydrolysis of ester intermediates (e.g., ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate) using NaOH/ethanol (1:1 v/v) to generate carboxylic acid derivatives .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, N-H bend at ~1600 cm⁻¹ for amino groups) .

- NMR : ¹H NMR confirms substitution patterns (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm, pyrazole protons at δ 6.0–7.5 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 263.2) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved?

- Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for structure solution. For macromolecular applications, SHELXPRO interfaces with crystallographic data .

- Validation Tools : Apply PLATON (e.g., ADDSYM) to check for missed symmetry and R1/Rfactor consistency. Address outliers in thermal displacement parameters via constrained refinement .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer to resolve packing ambiguities .

Q. What strategies optimize yield in multi-step syntheses of derivatives?

- Methodological Answer :

- Catalyst Screening : Use Pd/C (10%) for nitro-to-amine reductions, achieving >90% conversion in hydrogenation reactions .

- Solvent Optimization : Reflux in acetonitrile (8–12 h) for coupling reactions (e.g., cinnamoyl chloride with pyrazole intermediates) to minimize side products .

- Purification : Flash chromatography (hexane:EtOAc, 3:1) or recrystallization (ethanol/THF) improves purity (>95%) .

Q. How are computational methods integrated into biological activity studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities (e.g., docking score of -26.81 for anti-tubercular derivatives targeting Mycobacterium tuberculosis enoyl-ACP reductase) .

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

- ADMET Prediction : Employ SwissADME to assess drug-likeness (e.g., logP <5, TPSA <140 Ų) for lead prioritization .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Validate synthetic protocols (e.g., solvent purity, heating rate) to minimize batch variations. For example, mp 153–154°C for ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate vs. mp 194–196°C for nitrophenyl derivatives .

- Cross-Validation : Compare NMR data with theoretical simulations (e.g., ACD/Labs NMR Predictor) to confirm peak assignments .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ¹³C NMR δ 165–170 ppm for ester carbonyls ) to establish consensus ranges.

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.